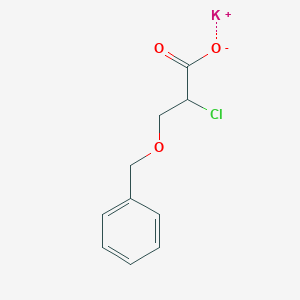POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE
CAS No.:
Cat. No.: VC13847566
Molecular Formula: C10H10ClKO3
Molecular Weight: 252.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10ClKO3 |
|---|---|
| Molecular Weight | 252.73 g/mol |
| IUPAC Name | potassium;2-chloro-3-phenylmethoxypropanoate |
| Standard InChI | InChI=1S/C10H11ClO3.K/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | XABKQUVFKKGLSX-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)COCC(C(=O)[O-])Cl.[K+] |
| Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)[O-])Cl.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Potassium 3-(benzyloxy)-2-chloropropanoate is defined by the molecular formula C₁₀H₁₀ClKO₃, with an IUPAC name of potassium 2-chloro-3-(phenylmethoxy)propanoate. The compound’s structure comprises a propanoic acid backbone substituted with a chlorine atom at the second carbon and a benzyloxy group at the third carbon, neutralized by a potassium ion (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClKO₃ |
| Molecular Weight | 252.73 g/mol |
| IUPAC Name | Potassium 2-chloro-3-(phenylmethoxy)propanoate |
| InChI | InChI=1S/C10H11ClO3.K/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 |
| InChIKey | XA |
The benzyloxy group enhances lipophilicity, while the potassium ion improves aqueous solubility, making the compound suitable for reactions in polar solvents.
Physicochemical Properties
Solubility and Stability
As a potassium salt, the compound exhibits high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The benzyl group contributes to moderate solubility in less polar organic solvents like dichloromethane. Stability studies are lacking, but analogous chloropropanoates demonstrate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .
Table 2: Physicochemical Profile
| Property | Description |
|---|---|
| Solubility | High in water, DMSO; moderate in methanol |
| Stability | Hydrolysis-prone in acidic/alkaline media |
| Melting Point | Not reported |
| Partition Coefficient (LogP) | Estimated ~1.2 (calculated using ChemAxon) |
Applications in Organic and Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s dual functional groups (benzyloxy and chloro) make it a versatile intermediate:
-
Pharmaceutical Synthesis: Benzyl-protected groups are commonly used to mask hydroxyl functionalities during multi-step syntheses, as seen in antimycobacterial quinoline derivatives .
-
Agrochemical Development: Chlorinated propionate derivatives are precursors to herbicides and plant growth regulators, leveraging their reactivity in alkylation or nucleophilic substitution reactions.
Research Findings and Future Directions
Current Knowledge Gaps
Limited studies directly investigate this compound, but related research highlights opportunities:
-
Medicinal Chemistry: The chlorinated propionate scaffold is under exploration for kinase inhibition, as seen in patent US20060046991A1, which describes benzyloxy-containing compounds targeting cancer pathways .
-
Material Science: Potassium salts with aromatic ethers are being studied for ionic liquid applications, leveraging their thermal stability and conductivity.
Recommended Studies
-
Toxicity Profiling: In vitro assays to assess cytotoxicity and organ-specific toxicity.
-
Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume